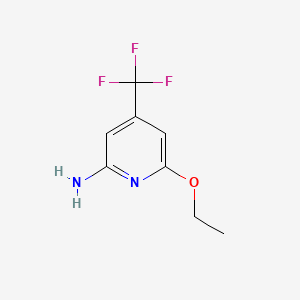

6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine

描述

6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine is a pyridine derivative featuring an ethoxy group at position 6, a trifluoromethyl (-CF₃) group at position 4, and an amine (-NH₂) at position 2. This compound combines electron-donating (ethoxy) and electron-withdrawing (trifluoromethyl) substituents, creating unique electronic and steric properties. Such derivatives are frequently explored in medicinal chemistry and agrochemical research due to the trifluoromethyl group’s metabolic stability and lipophilicity .

属性

IUPAC Name |

6-ethoxy-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c1-2-14-7-4-5(8(9,10)11)3-6(12)13-7/h3-4H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQNYHNCACGIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565685 | |

| Record name | 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117519-14-9 | |

| Record name | 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

化学反应分析

Types of Reactions

6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce amine derivatives .

科学研究应用

Agrochemical Applications

6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine is part of the broader category of trifluoromethylpyridine derivatives, which are increasingly used in agrochemicals. These compounds are known for their effectiveness as pesticides and herbicides due to their ability to interact with specific biological targets in pests. For example:

- Insecticides : Compounds like Fluazinam , derived from trifluoromethylpyridine structures, exhibit potent fungicidal properties. The incorporation of the trifluoromethyl group enhances efficacy against pests while minimizing environmental impact.

- Herbicides : The synthesis of new herbicides often utilizes derivatives like this compound as intermediates or active ingredients due to their selective action against weeds without harming crops .

Pharmaceutical Applications

The pharmaceutical industry recognizes the potential of this compound in drug development. Notably:

- Antiviral Agents : Trifluoromethylpyridine derivatives are being explored for their antiviral properties. For instance, compounds with similar structures have shown promise in inhibiting viral replication mechanisms, making them candidates for further investigation against viruses such as HIV .

- Anticancer Activity : Preliminary studies indicate that certain trifluoromethylpyridine derivatives may exhibit anticancer properties by targeting specific pathways involved in tumor growth and survival. Ongoing research aims to optimize these compounds for enhanced therapeutic efficacy .

Case Study 1: Agrochemical Development

A study published in a leading journal highlighted the use of this compound as a key intermediate in developing a new class of insecticides. The compound demonstrated significant activity against common agricultural pests while maintaining low toxicity to beneficial insects, showcasing its potential for sustainable agriculture practices .

Case Study 2: Pharmaceutical Research

In another research initiative focusing on antiviral drug development, scientists synthesized several analogs of this compound. These compounds were evaluated for their ability to inhibit viral enzymes critical for replication. Results indicated that certain derivatives displayed promising activity, warranting further exploration in clinical trials .

作用机制

The mechanism of action of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

4-Ethoxypyridin-2-amine

- Structure : Lacks the trifluoromethyl group at position 3.

- Crystallographic studies show intermolecular hydrogen bonding (N–H⋯N), stabilizing its solid-state structure .

- Applications : Used as an intermediate for heterocyclic synthesis, but its simpler structure limits biological activity compared to trifluoromethyl-containing analogs .

6-Methyl-4-(trifluoromethyl)pyridin-2-amine

- Structure : Methyl group at position 6 instead of ethoxy.

- Properties : The methyl group is smaller and less polar than ethoxy, reducing solubility in polar solvents. The -CF₃ group maintains metabolic stability, making this compound a candidate for kinase inhibitor development .

5-Ethoxy-6-methylpyridin-2-amine

- Structure : Ethoxy at position 5 and methyl at position 4.

- Similarity score: 0.81 (compared to the target compound) .

Heterocyclic Core Modifications

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine

- Structure : Pyrimidine core (two nitrogen atoms) with -Cl at position 6 and -CF₃ at position 2.

- Properties : The pyrimidine ring increases hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes. The -Cl group introduces electrophilicity, useful in cross-coupling reactions .

4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine

- Structure: Pyrimidine core with phenoxy and methyl substituents.

- Properties: The difluorophenoxy group enhances lipid solubility, while the -CF₃ group stabilizes the molecule against oxidative degradation. Such compounds are explored as herbicides or antifungal agents .

Functional Group Complexity

N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine

- Structure : Biphenyl-thiazole hybrid with a pyridin-2-amine moiety.

- Properties: The extended aromatic system improves π-π stacking in protein binding pockets, leading to notable antimicrobial and antiproliferative activity .

Fluazinam (3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine)

Data Tables

Table 1: Substituent Effects on Pyridine Derivatives

Table 2: Heterocyclic Analog Comparison

Research Findings and Trends

- Synthetic Routes : Suzuki coupling and nucleophilic substitution are common methods for pyridin-2-amine derivatives .

- Biological Relevance : Trifluoromethyl groups enhance binding to hydrophobic pockets in proteins, as seen in kinase inhibitors (e.g., 6-Methyl-4-(trifluoromethyl)pyridin-2-amine) .

- Agrochemical Potential: Fluazinam’s success underscores the role of -CF₃ groups in developing persistent fungicides .

生物活性

6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with an ethoxy group at the 6-position and a trifluoromethyl group at the 4-position. Its molecular formula is CHFNO, and it has a molecular weight of 206.17 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical chemistry and agrochemical applications.

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity. The ethoxy substitution further modifies the electronic properties of the pyridine ring, potentially affecting its reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit notable antibacterial and antifungal properties. The trifluoromethyl moiety is often associated with increased bioactivity, making this compound a candidate for further investigation in various therapeutic areas.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Antibacterial Activity | Antifungal Activity | Unique Features |

|---|---|---|---|

| This compound | Potentially active | Potentially active | Ethoxy and trifluoromethyl substitutions |

| 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | Moderate | Moderate | Chlorine substitution affects reactivity |

| 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine | Low | Low | Different solubility profile |

| 5-Ethoxy-4-(trifluoromethyl)pyridin-2-amine | High | Moderate | Position of ethoxy affects sterics and activity |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes related to bacterial cell wall synthesis and fungal growth.

- Membrane Permeability : The lipophilic nature imparted by the trifluoromethyl group enhances membrane permeability, allowing for better cellular uptake.

- Cellular Pathway Modulation : Research suggests that alterations in cellular pathways, such as those involved in apoptosis or necrosis, may be influenced by this compound.

Case Studies

Several studies have evaluated the biological effects of related pyridine derivatives:

- A study on indolyl-pyridinyl-propenones indicated that structural modifications could significantly alter cytotoxicity profiles, highlighting the importance of substituent positioning on biological outcomes .

- Another investigation focused on the synthesis and evaluation of trifluoromethyl-containing compounds, revealing promising antibacterial activity against Gram-positive bacteria .

Applications

Given its potential biological activities, this compound may find applications in:

- Pharmaceutical Development : As a lead compound for developing new antibacterial or antifungal agents.

- Agrochemicals : Potential use in formulating effective pesticides or herbicides due to its biological activity.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or halogen displacement reactions. For example, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (a structural analog) is prepared by reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia under controlled conditions (yield: 87.12%) . Ethoxy groups can be introduced via substitution of chloro or bromo intermediates using sodium ethoxide. Key parameters include solvent choice (e.g., dichloromethane), temperature control (0–60°C), and stoichiometric ratios to minimize side reactions.

Q. How is the purity of this compound validated in synthetic workflows?

- Methodological Answer : Purity is assessed using HPLC (>98% purity threshold), NMR (¹H/¹³C for functional group confirmation), and mass spectrometry (to verify molecular weight). For example, intermediates like ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate were structurally confirmed via ¹H NMR, ensuring no residual solvents or unreacted precursors .

Q. What spectroscopic techniques are critical for characterizing fluorinated pyridine derivatives?

- Methodological Answer :

- ¹⁹F NMR : Identifies trifluoromethyl (-CF₃) groups and quantifies electronic environments .

- FT-IR : Confirms amine (-NH₂) and ether (-OCH₂CH₃) functionalities via N-H stretching (3300–3500 cm⁻¹) and C-O-C bands (1050–1250 cm⁻¹).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in triflumezopyrim analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving trifluoromethylpyridines?

- Methodological Answer :

- Catalyst screening : Use Pd/Cu catalysts for cross-coupling reactions to introduce ethoxy groups .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Temperature gradients : Stepwise heating (e.g., 40°C → 80°C) reduces side-product formation in cyclization steps .

Q. What computational methods are used to predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .

- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with fungal cytochrome P450 enzymes) to predict binding affinities .

- ADMET Prediction : Tools like SwissADME evaluate metabolic stability and toxicity profiles .

Q. How are structural contradictions resolved in crystallographic studies of fluorinated pyridine derivatives?

- Methodological Answer :

- High-resolution X-ray diffraction : Resolves ambiguities in bond lengths/angles (e.g., distinguishing C-F vs. C-Cl in electron density maps) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-stacking in trifluoromethyl analogs) to validate packing models .

Q. What strategies mitigate challenges in scaling up lab-scale syntheses of this compound?

- Methodological Answer :

- Flow chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., ethoxylation steps) .

- Green chemistry principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve sustainability .

- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistent intermediate quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。